(E)-N-(6-METHYLPYRIDIN-2-YL)-1-(4-NITROPHENYL)METHANIMINE
Description
(E)-N-(6-METHYLPYRIDIN-2-YL)-1-(4-NITROPHENYL)METHANIMINE is an organic compound that belongs to the class of imines. Imines are characterized by the presence of a carbon-nitrogen double bond. This particular compound features a pyridine ring substituted with a methyl group and a nitrophenyl group, making it a molecule of interest in various chemical research fields.
Properties
IUPAC Name |
(E)-N-(6-methylpyridin-2-yl)-1-(4-nitrophenyl)methanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O2/c1-10-3-2-4-13(15-10)14-9-11-5-7-12(8-6-11)16(17)18/h2-9H,1H3/b14-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FARGESVKDHJORO-NTEUORMPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)N=CC2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=CC=C1)/N=C/C2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(6-METHYLPYRIDIN-2-YL)-1-(4-NITROPHENYL)METHANIMINE typically involves the condensation reaction between an aldehyde and an amine. The general reaction can be represented as follows:
[ \text{6-Methyl-2-pyridinecarboxaldehyde} + \text{4-nitroaniline} \rightarrow \text{this compound} + \text{H}_2\text{O} ]
The reaction is usually carried out in the presence of a dehydrating agent such as anhydrous sodium sulfate or molecular sieves to drive the equilibrium towards the formation of the imine.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(6-METHYLPYRIDIN-2-YL)-1-(4-NITROPHENYL)METHANIMINE can undergo various chemical reactions, including:
Oxidation: The imine group can be oxidized to form corresponding oximes or nitriles.
Reduction: The nitro group can be reduced to an amine, and the imine can be reduced to an amine as well.
Substitution: Electrophilic aromatic substitution reactions can occur on the pyridine or phenyl rings.
Common Reagents and Conditions
Oxidation: Oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas with a catalyst.
Substitution: Halogenating agents, nitrating agents, or sulfonating agents under appropriate conditions.
Major Products
Oxidation: Oximes, nitriles.
Reduction: Amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis and as a ligand in coordination chemistry.
Biology: Potential use in studying enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (E)-N-(6-METHYLPYRIDIN-2-YL)-1-(4-NITROPHENYL)METHANIMINE would depend on its specific application. For instance, if it acts as an antimicrobial agent, it might inhibit bacterial enzymes or disrupt cell membranes. If used in coordination chemistry, it could form stable complexes with metal ions, influencing their reactivity and properties.
Comparison with Similar Compounds
Similar Compounds
- (E)-N-(6-METHYLPYRIDIN-2-YL)-1-(4-CHLOROPHENYL)METHANIMINE
- (E)-N-(6-METHYLPYRIDIN-2-YL)-1-(4-METHOXYPHENYL)METHANIMINE
- (E)-N-(6-METHYLPYRIDIN-2-YL)-1-(4-AMINOPHENYL)METHANIMINE
Comparison
Compared to its analogs, (E)-N-(6-METHYLPYRIDIN-2-YL)-1-(4-NITROPHENYL)METHANIMINE is unique due to the presence of the nitro group, which can significantly influence its electronic properties and reactivity. The nitro group is an electron-withdrawing group, making the compound more susceptible to nucleophilic attacks and altering its interaction with biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
